4-Bromo-3-(methylsulfonyl)pyridine
Overview
Description
4-Bromo-3-(methylsulfonyl)pyridine is an organic compound with the molecular formula C6H6BrNO2S It is a pyridine derivative, characterized by the presence of a bromine atom at the fourth position and a methylsulfonyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(methylsulfonyl)pyridine typically involves the bromination of 3-(methylsulfonyl)pyridine. One common method is the reaction of 3-(methylsulfonyl)pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom substitutes a hydrogen atom on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Typical conditions involve the use of polar solvents and catalysts, such as palladium or copper.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include hydrogenated pyridine derivatives.
Scientific Research Applications
4-Bromo-3-(methylsulfonyl)pyridine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(methylsulfonyl)pyridine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new chemical bonds. The methylsulfonyl group can participate in various interactions, such as hydrogen bonding or electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
3-Bromo-5-(methylsulfonyl)pyridine: Similar structure but with different substitution pattern.
4-Chloro-3-(methylsulfonyl)pyridine: Chlorine atom instead of bromine.
4-Bromo-2-(methylsulfonyl)pyridine: Different position of the methylsulfonyl group.
Uniqueness: 4-Bromo-3-(methylsulfonyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and methylsulfonyl groups allows for versatile chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
4-bromo-3-methylsulfonylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-11(9,10)6-4-8-3-2-5(6)7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGHNFOUXZGYDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CN=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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